molecular formula C18H15N3O3 B2856471 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide CAS No. 2034415-04-6

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide

Cat. No. B2856471
M. Wt: 321.336
InChI Key: VNXFISKOVAIDNG-UHFFFAOYSA-N
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Description

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Pyridine is another nitrogen-containing heterocycle that is often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

There are many approaches for the synthesis of indolizine derivatives, among them, radical-induced synthetic approaches are receiving increasing attention . These methods are known for their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . For pyridine, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

Indolizine, an isomer of indole and known as pyrrole [1,2-a]pyridine, consists of a 10π conjugated planar electronic structure . The similarity between the indole and indolizine nuclei prompted speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .


Chemical Reactions Analysis

The success of a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This method is often used for the scaffold decoration of a broad range of complex N-heterocycles .

Scientific Research Applications

Organic Synthesis Methodologies

Researchers have developed novel synthetic routes to create indolizine derivatives, which include compounds structurally related to N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide. For instance, a one-pot domino reaction has been utilized for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This method leverages alkyl or aryl isocyanides and pyridine-2-carbaldehyde, facilitating the synthesis without prior activation or modification of starting materials (M. Ziyaadini et al., 2011).

Heterocyclic Compound Exploration

Indolizines, including those similar to the chemical , have been synthesized through various innovative approaches. For example, indolizines have been generated by intramolecular cyclization of pyridinium allylides, showcasing the versatility of these compounds and their potential in further chemical explorations (Y. Tamura et al., 1975).

Functional Material Development

The microwave-assisted synthesis of fluorescent pyrido[2,3-b]indolizines from alkylpyridinium salts and enaminones represents a leap forward in creating materials with specific optical properties. These materials exhibit green light emission with high fluorescence quantum yields, highlighting their potential application in optoelectronic devices and fluorescent markers (E. Sokolova et al., 2020).

Future Directions

The biological potential of indolizine nucleus is still largely unexplored . Future research could focus on exploring the biological activities of “N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide” and its potential applications in medicine and materials science.

properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-17(14-11-15-3-1-2-7-21(15)12-14)19-6-9-20-8-4-13-5-10-24-16(13)18(20)23/h1-5,7-8,10-12H,6,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXFISKOVAIDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide

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